Zinc-Chelating Amidoxime Warhead Confers HDAC Inhibitory Activity Absent in Non-Hydroxylated 2-(Phenylamino)-propanimidamide
n-Hydroxy-3-(phenylamino)propanimidamide contains an N'-hydroxyamidine (amidoxime) group capable of chelating the catalytic zinc ion in HDAC enzymes, a property directly demonstrated for the amidoxime class with submicromolar IC50 values against multiple HDAC isoforms. The non-hydroxylated comparator 2-(phenylamino)-propanimidamide (CAS 858181-67-6) lacks the N-hydroxy oxygen atom required for zinc coordination and therefore cannot engage the HDAC catalytic site via the same chelation mechanism [1]. Class-level studies have shown that amidoximes as a scaffold exhibit 'noteworthy enhancement compared with hydroxamates' in HDAC inhibition, with individual amidoxime compounds achieving IC50 values in the submicromolar range against HDAC1, HDAC3, and HDAC6 [1]. This zinc-chelating capability is entirely absent in the non-hydroxylated amidine analog.
| Evidence Dimension | Zinc-chelating capability and HDAC inhibitory activity |
|---|---|
| Target Compound Data | Amidoxime group present; class-level HDAC IC50 values in submicromolar range (e.g., compound 26: HDAC6 IC50 = 70 nM; multiple amidoximes with IC50 < 400 nM in partially purified HDAC assay) [1][2] |
| Comparator Or Baseline | 2-(Phenylamino)-propanimidamide (CAS 858181-67-6): lacks N-hydroxy group; no zinc chelation capability reported; no HDAC inhibition data available |
| Quantified Difference | Qualitative structural difference: presence vs. absence of the N'-hydroxy oxygen atom essential for zinc coordination. Class-level potency difference: amidoximes demonstrate submicromolar HDAC inhibition; non-hydroxylated amidines lack this activity entirely [1]. |
| Conditions | HDAC Glo assay; recombinant human HDAC1, HDAC3, HDAC6; partially purified nuclear extract HDAC assay [1][2] |
Why This Matters
The N-hydroxy group is the structural determinant of HDAC engagement; selecting a non-hydroxylated analog eliminates the primary pharmacophore and any associated zinc-dependent enzyme inhibition, making procurement of the correct amidoxime chemotype essential for HDAC-targeted research programs.
- [1] Jiao, P.; Jin, P.; Li, C.; Cui, L.; Dong, L.; Pan, B.; Song, W.; Ma, L.; Dong, J.; Song, L.; Jin, X.; Li, F.; Wan, M.; Lv, Z.; Geng, Q. Design, synthesis and in vitro evaluation of amidoximes as histone deacetylase inhibitors for cancer therapy. Bioorg. Med. Chem. Lett. 2016, 26, 4679–4683. View Source
- [2] Remiszewski, S.W.; Sambucetti, L.C.; Atadja, P.; Bair, K.W.; Cornell, W.D.; Green, M.A.; Howell, K.L.; Jung, M.; Kwon, P.; Trogani, N.; Walker, H. N-Hydroxy-3-phenyl-2-propenamides as Novel Inhibitors of Human Histone Deacetylase with in Vivo Antitumor Activity. J. Med. Chem. 2003, 46, 4609–4624. View Source
